N-[4-(benzyloxy)phenyl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-2-(4-chlorophenoxy)acetamide is an organic compound with the molecular formula C21H18ClNO3 It is known for its unique structural features, which include a benzyloxy group attached to a phenyl ring and a chlorophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Formation of the Chlorophenoxy Acetamide Intermediate: This step involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenoxy)acetamide.
Coupling Reaction: The final step involves the coupling of the two intermediates, 4-(benzyloxy)benzaldehyde and 2-(4-chlorophenoxy)acetamide, in the presence of a suitable catalyst such as palladium on carbon to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-(4-chlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy and chlorophenoxy groups may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
- N-(4-(4-aminophenoxy)phenyl)acetamide
- N-[4-(benzyloxy)phenyl]-2-(phenylsulfonyl)acetamide
Uniqueness
N-[4-(benzyloxy)phenyl]-2-(4-chlorophenoxy)acetamide is unique due to the presence of both benzyloxy and chlorophenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18ClNO3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H18ClNO3/c22-17-6-10-19(11-7-17)26-15-21(24)23-18-8-12-20(13-9-18)25-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,23,24) |
InChI Key |
JVRNAJLBRRUZOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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